molecular formula C9H10N2O B1426800 2-(6-Ethoxypyridin-2-yl)acetonitrile CAS No. 53676-89-4

2-(6-Ethoxypyridin-2-yl)acetonitrile

Cat. No.: B1426800
CAS No.: 53676-89-4
M. Wt: 162.19 g/mol
InChI Key: ZZNGZJVCDQOCGQ-UHFFFAOYSA-N
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Description

2-(6-Ethoxypyridin-2-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 6-position and an acetonitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, substituents like ethoxy groups influence electron density distribution, which can be inferred from quantum chemical studies on structurally related compounds .

Properties

IUPAC Name

2-(6-ethoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNGZJVCDQOCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-Ethoxypyridin-2-yl)acetonitrile typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(6-Ethoxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide

Scientific Research Applications

2-(6-Ethoxypyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Material Science: The compound is utilized in the development of novel materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Pyridinyl Acetonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications
This compound C₉H₁₀N₂O 162.19* -OCH₂CH₃ (6) Likely intermediate for pharmaceuticals; ethoxy group enhances lipophilicity.
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile C₈H₇ClN₂O 198.61 -Cl (6), -OCH₃ (3) Higher reactivity due to Cl (leaving group); methoxy stabilizes ring via resonance .
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile C₈H₇ClN₂ 166.61 -Cl (6), -CH₃ (2) Methyl group introduces steric hindrance; used in agrochemical synthesis .
2-(6-Bromopyridin-2-yl)acetonitrile C₇H₅BrN₂ 211.03 -Br (6) Bromine enhances electrophilicity; potential Suzuki coupling precursor .
2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile C₁₃H₁₁ClN₄ 270.71 -Cl (6), -C₆H₄CH₃ (3) Bicyclic structure increases rigidity; applications in medicinal chemistry .

*Calculated molecular weight based on standard atomic masses.

Key Observations:

Electronic Effects :

  • The ethoxy group in this compound is electron-donating via resonance, stabilizing the pyridine ring and modulating HOMO-LUMO gaps. This contrasts with chloro- and bromo-substituted analogs, where electron-withdrawing halogens increase electrophilicity and reaction susceptibility .
  • Methoxy-substituted analogs (e.g., 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile) exhibit similar resonance stabilization but with reduced steric bulk compared to ethoxy .

Collision Cross-Section (CCS) :

  • For 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile, CCS values range from 128.1–147.2 Ų (depending on adducts), suggesting moderate polarity and gas-phase stability . Ethoxy analogs likely exhibit higher CCS due to increased molecular volume.

Biological Activity

2-(6-Ethoxypyridin-2-yl)acetonitrile, with the chemical formula C9H10N2O and CAS number 53676-89-4, is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or activator in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects in various diseases.

Research Findings

Recent studies have explored the compound's biological effects, particularly in the context of cancer and neurodegenerative diseases. For instance, it has been suggested that derivatives of similar pyridine compounds can inhibit heat shock protein 90 (HSP90), which plays a crucial role in maintaining the cancer phenotype. Compounds targeting HSP90 have shown promise in preclinical models for their ability to disrupt tumor growth and promote apoptosis in cancer cells .

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigating various pyridine derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis through the modulation of apoptotic signaling pathways, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : In another case study, researchers evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could enhance cell survival rates in neuronal cell lines exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative disorders .
  • Synergistic Effects with Chemotherapeutics : The compound has also been studied for its synergistic effects when combined with established chemotherapeutic agents. In vitro experiments demonstrated that co-treatment with this compound enhanced the efficacy of drugs like doxorubicin in cancer cell lines, suggesting a role in combination therapy strategies.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is beneficial:

Compound NameBiological ActivityMechanism of Action
2-(Pyridin-2-yl)pyrimidineAnti-fibrotic activitiesEnzyme inhibition
2-(Pyridin-2-yl)acetic acidAntimicrobial propertiesReceptor modulation
2-(Pyridin-2-yl)ethanolNeuroprotective effectsAntioxidant activity

These comparisons highlight the diverse biological activities associated with pyridine derivatives and their potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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